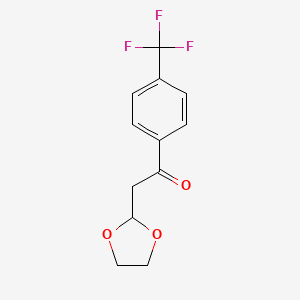
2-(1,3-Dioxolan-2-yl)-1-(4-trifluoromethyl-phenyl)-ethanone
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)-1-(4-trifluoromethyl-phenyl)-ethanone, commonly referred to as TFDME, is a compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a melting point of 48°C and a boiling point of 150°C. TFDME has a wide range of applications in scientific research, including as a building block for organic synthesis, as a reagent for the synthesis of various compounds, and as a starting material for the synthesis of various pharmaceuticals.
Applications De Recherche Scientifique
Synthesis of Monoprotected 1,4-Diketones
The photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes, including compounds similar to 2-(1,3-Dioxolan-2-yl)-1-(4-trifluoromethyl-phenyl)-ethanone, offers a pathway to synthesize monoprotected 1,4-diketones. This method, highlighted by the work of Mosca et al. (2001), presents a viable alternative for the synthesis of 1,4-diketones via radicals, with good yields observed especially with cyclic enones. The process is facilitated by photosensitized hydrogen abstraction, demonstrating the utility of 1,3-dioxolanes in photochemical synthetic applications (Mosca, Fagnoni, Mella, & Albini, 2001).
Fungicidal Activity
In agricultural chemistry, derivatives of 2-(1,3-Dioxolan-2-yl)-1-(4-trifluoromethyl-phenyl)-ethanone have been investigated for their fungicidal properties. Mao, Song, and Shi (2013) synthesized a series of novel compounds from 2-aryloxyacetohydrazides and found that some displayed moderate to excellent fungicidal activity against Cercospora arachidicola Hori. This research underscores the potential of 1,3-dioxolane derivatives in developing new agricultural chemicals with fungicidal properties (Mao, Song, & Shi, 2013).
Anti-inflammatory Agents
The chemical versatility of 2-(1,3-Dioxolan-2-yl)-1-(4-trifluoromethyl-phenyl)-ethanone derivatives extends to medicinal chemistry, where they serve as precursors for anti-inflammatory agents. Rehman, Saini, and Kumar (2022) synthesized chalcone derivatives using a similar compound and evaluated them for anti-inflammatory activity, showcasing the role of 1,3-dioxolane derivatives in the development of new therapeutic agents (Rehman, Saini, & Kumar, 2022).
Polymer Science
In polymer science, 2-(1,3-Dioxolan-2-yl)-1-(4-trifluoromethyl-phenyl)-ethanone derivatives contribute to the synthesis and characterization of novel polymers. Coskun et al. (1998) investigated the polymerization of (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate, derived from compounds akin to 2-(1,3-Dioxolan-2-yl)-1-(4-trifluoromethyl-phenyl)-ethanone, providing insights into polymer characteristics and degradation mechanisms. This research highlights the importance of 1,3-dioxolane derivatives in the development of new materials with specific thermal and mechanical properties (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Molecular Structure Studies
The structural versatility of 1,3-dioxolane derivatives, including 2-(1,3-Dioxolan-2-yl)-1-(4-trifluoromethyl-phenyl)-ethanone, lends itself to detailed molecular structure studies. Cai, Xu, Chai, and Li (2020) synthesized and characterized 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, a compound structurally related to 1,3-dioxolanes. This research, which included crystal structure analysis and theoretical calculations, contributes to our understanding of molecular interactions and properties, further underscoring the scientific relevance of 1,3-dioxolane derivatives (Cai, Xu, Chai, & Li, 2020).
Propriétés
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-3-1-8(2-4-9)10(16)7-11-17-5-6-18-11/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQKBYGSRWXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190402 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(4-trifluoromethyl-phenyl)-ethanone | |
CAS RN |
1263366-02-4 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



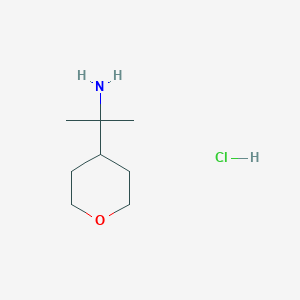
![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)
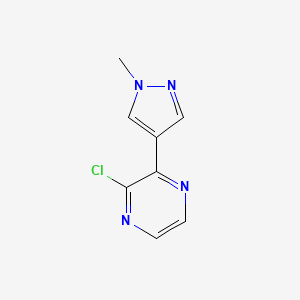

![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)
![4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1530346.png)
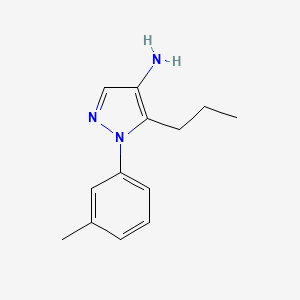


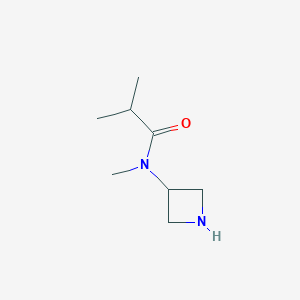
![Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate](/img/structure/B1530354.png)
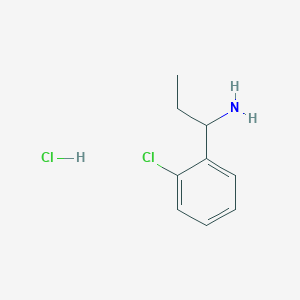

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-ol](/img/structure/B1530360.png)